L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)-
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Overview
Description
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)- is a synthetic derivative of L-Proline, an amino acid that plays a critical role in the synthesis of proteins. This particular compound is a modified form of proline with a nonenyl group and additional functional groups that enhance its reactivity and application in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The primary synthetic route includes the protection of the amino group of L-Proline, followed by the introduction of the nonenyl group through an acylation reaction. The hydroxy group is then introduced via a selective hydroxylation process.
Industrial Production Methods: Industrial production methods often employ large-scale synthesis techniques such as solid-phase synthesis or solution-phase synthesis, which allow for the high-yield and efficient production of the compound. These methods ensure the scalability required for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group, increasing the compound's versatility.
Reduction: : Reductive amination can modify the amine group for further functionalization.
Substitution: : Nucleophilic substitution reactions can replace specific groups, tailoring the compound for desired applications.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: : Common reducing agents include NaBH₄ (Sodium borohydride) and LiAlH₄ (Lithium aluminium hydride).
Substitution: : Nucleophiles such as alkyl halides or amines.
Major Products: The primary products depend on the type of reaction. Oxidation yields ketones or aldehydes, reduction results in secondary amines, and substitution leads to various alkylated derivatives.
Scientific Research Applications
This compound has a broad range of applications across multiple fields:
Chemistry: : Used as a chiral building block in asymmetric synthesis.
Biology: : Acts as an enzyme inhibitor or a structural mimic in protein studies.
Medicine: : Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other proline derivatives, this compound is unique due to its specific structural modifications, which confer distinct reactivity and application profiles. Similar compounds include:
L-Proline: : The parent amino acid, fundamental in protein synthesis.
N-Acetyl-L-Proline: : Another derivative with acetyl protection.
L-Proline methyl ester: : A derivative used in peptide synthesis.
The unique combination of functional groups in L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)- allows for diverse and specialized applications that set it apart from its analogs.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O6/c1-5-6-7-8-9-10-14(20-18(26)27-19(2,3)4)16(23)21-12-13(22)11-15(21)17(24)25/h5,13-15,22H,1,6-12H2,2-4H3,(H,20,26)(H,24,25)/t13-,14+,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMAVELVJUFTFD-ILXRZTDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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